



Amine-Reactive Fluorescent Labeling with 5-TAMRA SE: Application Notes and Protocols

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Compound of Interest		
Compound Name:	TAMRA amine, 5-isomer	
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Introduction

5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA SE) is a widely utilized amine-reactive fluorescent dye belonging to the rhodamine family. [1] As a single isomer, 5-TAMRA SE offers high purity and reproducibility in labeling, making it a preferred choice over mixed isomer preparations for critical biological applications. [2][3] The succinimidyl ester (SE) moiety readily reacts with primary aliphatic amines, such as the N-terminus of proteins and the ϵ -amino group of lysine residues, to form stable amide bonds. [2][3] This covalent conjugation makes it an excellent tool for fluorescently labeling proteins, peptides, antibodies, and amine-modified nucleic acids. [4][5][6]

The resulting 5-TAMRA conjugates exhibit bright, orange-red fluorescence that is largely insensitive to pH changes, a desirable characteristic for experiments in various biological buffers.[4][7] Its favorable spectral properties, including an excitation maximum around 546-555 nm and an emission maximum around 575-581 nm, make it compatible with common fluorescence microscopy setups, flow cytometers, and other fluorescence-based detection instruments.[2][4][8] Applications of 5-TAMRA SE labeling are extensive and include immunofluorescence, fluorescence in situ hybridization (FISH), flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) studies, where it often serves as an acceptor for donor fluorophores like fluorescein (FAM).[2][6][9]



Physicochemical and Spectral Properties

A summary of the key quantitative data for 5-TAMRA SE is presented below for easy reference and comparison.

Property	Value	References
Molecular Formula	C29H25N3O7	[4]
Molecular Weight	527.5 g/mol	[4]
Excitation Maximum (λex)	~546 - 555 nm	[2][4][10]
Emission Maximum (λem)	~575 - 581 nm	[2][10]
Molar Extinction Coefficient (ε)	~84,000 - 95,000 M ⁻¹ cm ⁻¹	[11]
Quantum Yield (Φ)	~0.1	[11]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[9]
Reactivity	Primary amines	[9]
Solubility	Soluble in anhydrous DMSO and DMF	[4][11]

Experimental Protocols General Protocol for Protein and Antibody Labeling

This protocol provides a general procedure for labeling proteins and antibodies with 5-TAMRA SE. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.

Materials:

- 5-TAMRA SE
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Protein or antibody to be labeled (2-10 mg/mL)



- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[12][13]
- Purification column (e.g., Sephadex G-25) or dialysis equipment[7][12]
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare Protein Solution: Dissolve the protein or antibody in the reaction buffer to a
 concentration of 2-10 mg/mL.[3][13] If the protein solution contains amine-containing buffers
 like Tris or glycine, it must be dialyzed against the reaction buffer before labeling.[2][3]
- Prepare 5-TAMRA SE Stock Solution: Immediately before use, dissolve 5-TAMRA SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9][12]
- Conjugation Reaction:
 - While gently vortexing, add the 5-TAMRA SE stock solution to the protein solution. The
 recommended molar ratio of dye to protein is typically between 5:1 and 20:1.[3][9] For IgG
 antibodies, a starting molar ratio of 5:1 is often optimal.[2][3]
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9][12]
- Purification of the Labeled Conjugate:
 - Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.[9][12]
 - Collect the fractions containing the fluorescently labeled protein. The first colored band to elute from the column is typically the conjugate.[14]
- Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Adding a carrier protein like BSA (0.1%) and a preservative such as sodium azide (0.01-0.03%) is recommended.[2][14]

Protocol for Labeling Amine-Modified Nucleic Acids

Methodological & Application





This protocol is suitable for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

- 5-TAMRA SE
- Anhydrous DMSO or DMF
- · Amine-modified oligonucleotide
- 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0
- Ethanol
- 3 M sodium acetate
- Nuclease-free water
- Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

- Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the carbonate/bicarbonate buffer.
- Prepare 5-TAMRA SE Stock Solution: Prepare a 10 mg/mL solution of 5-TAMRA SE in anhydrous DMSO or DMF immediately before use.
- Conjugation Reaction:
 - Add a 10-20 fold molar excess of the 5-TAMRA SE solution to the oligonucleotide solution.
 - Incubate the reaction for 2-4 hours at room temperature in the dark.
- Purification of Labeled Oligonucleotide:
 - Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate.



- o Incubate at -20°C for at least 1 hour.
- Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and air dry.
- Resuspend the labeled oligonucleotide in nuclease-free water.
- Further purify the conjugate using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to separate it from unlabeled oligonucleotides and free dye.[9]
- Storage: Store the purified labeled oligonucleotide at -20°C in the dark.

Data Presentation Calculation of Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and consistency of the labeled conjugate.[2] An optimal DOL for antibodies is typically between 2 and 4.[3][14]

Procedure:

- Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of 5-TAMRA (Amax, ~555 nm) in a spectrophotometer.[2][15]
- Calculate the concentration of the protein using the following formula:

Protein Concentration (M) = $[A280 - (Amax \times CF)] / \epsilon_{protein}$

- CF (Correction Factor): This accounts for the absorbance of the dye at 280 nm. The correction factor for 5-TAMRA is approximately 0.178 to 0.19.[11]
- ∘ ε_protein: The molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
- Calculate the concentration of the dye using the Beer-Lambert law:

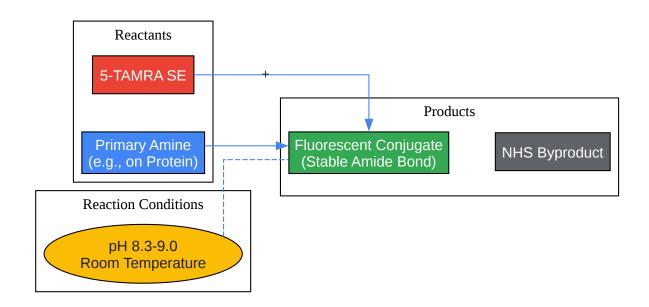
Dye Concentration (M) = Amax / ε dye



- ϵ _dye: The molar extinction coefficient of 5-TAMRA at its Amax (~92,000 95,000 M⁻¹cm⁻¹).[4]
- Calculate the Degree of Labeling (DOL):

DOL = Dye Concentration (M) / Protein Concentration (M)

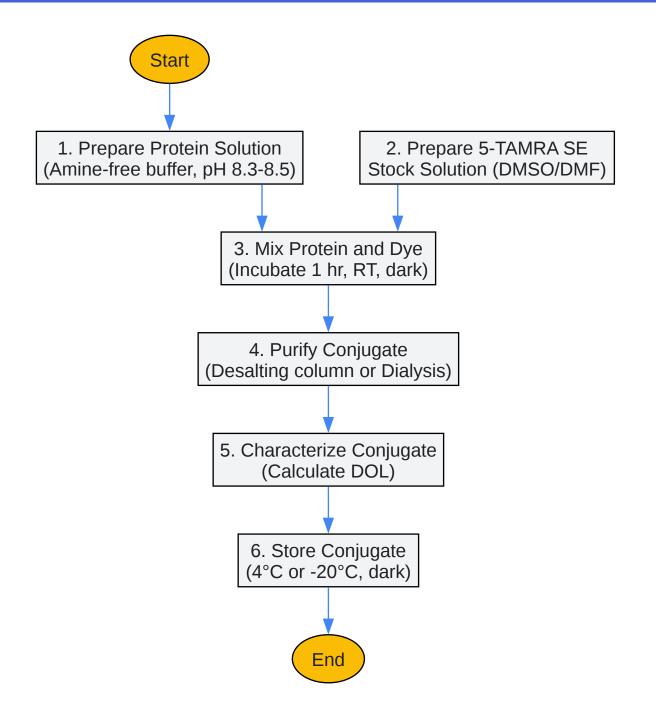
Visualizations



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Caption: Reaction of 5-TAMRA SE with a primary amine.

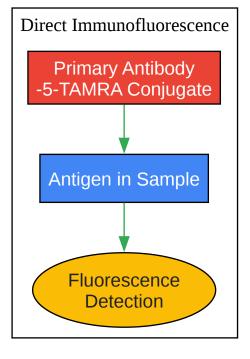


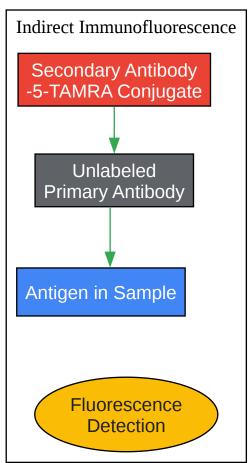


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Caption: General workflow for 5-TAMRA SE labeling.







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Caption: Direct vs. Indirect Immunofluorescence.

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